3-Ethylpentan-3-amine

説明

BenchChem offers high-quality 3-Ethylpentan-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethylpentan-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

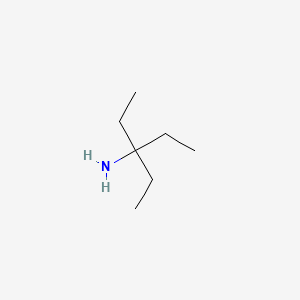

Structure

3D Structure

特性

IUPAC Name |

3-ethylpentan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-4-7(8,5-2)6-3/h4-6,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLEIRAYWBMNMKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70902527 | |

| Record name | NoName_3040 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70902527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-Ethylpentan-3-amine physical properties

An In-depth Technical Guide to the Physical Properties of 3-Ethylpentan-3-amine

Introduction

3-Ethylpentan-3-amine is a tertiary alkylamine characterized by a sterically hindered nitrogen center. This structural feature imparts unique physical and chemical properties that are of significant interest to researchers in synthetic chemistry and drug development. The amine is often utilized as a synthetic precursor, particularly in the development of N-heterocyclic carbene (NHC) ligands.[1][2] Due to its basic nature, it is frequently handled and stored as its hydrochloride salt to improve stability and solubility in polar media.[3] This guide provides a comprehensive overview of the core physical properties of 3-Ethylpentan-3-amine and its hydrochloride salt, offering field-proven insights and experimental context for its application.

Molecular Structure and Identification

The molecular architecture of 3-Ethylpentan-3-amine consists of a pentane backbone with both an ethyl group and an amino group substituted at the C3 position. This creates a tertiary carbon center to which the nitrogen atom is attached, resulting in a sterically congested primary amine. The electron-donating nature of the three alkyl groups (two ethyl groups and one propyl fragment from the pentane chain) inductively increases the electron density on the nitrogen atom, which significantly influences its basicity and nucleophilicity.[3]

Molecular Diagram

The structural representation of 3-Ethylpentan-3-amine highlights the arrangement of its constituent atoms and functional groups.

Caption: 2D structure of 3-Ethylpentan-3-amine.

Chemical Identifiers

For unambiguous identification, a compound is defined by its various nomenclature and registry numbers. The following table consolidates these identifiers for both the free base and its common hydrochloride salt.

| Identifier | 3-Ethylpentan-3-amine (Free Base) | 3-Ethylpentan-3-amine HCl (Hydrochloride Salt) |

| IUPAC Name | 3-ethylpentan-3-amine[4] | 3-ethylpentan-3-amine;hydrochloride[3] |

| CAS Number | Not explicitly found; 56065-46-4 refers to the HCl salt. | 56065-46-4[1][2][3] |

| Molecular Formula | C₇H₁₇N[3][5] | C₇H₁₈ClN[1][2][3] |

| Molecular Weight | 115.22 g/mol [3][5] | 151.68 g/mol [1][2][3] |

| InChI | 1S/C7H17N/c1-4-7(8,5-2)6-3;/h4-6,8H2,1-3H3[1] | 1S/C7H17N.ClH/c1-4-7(8,5-2)6-3;/h4-6,8H2,1-3H3;1H[1][3] |

| InChI Key | ZCIKRRUYIBTLOB-UHFFFAOYSA-N (from HCl salt InChI) | ZCIKRRUYIBTLOB-UHFFFAOYSA-N[1][3] |

| Canonical SMILES | CCC(CC)(CC)N[3] | CCC(CC)(CC)N.Cl[3] |

Core Physicochemical Properties

The physical state, volatility, and solubility of a compound are critical parameters that dictate its handling, storage, and application conditions. These properties are fundamentally linked to the intermolecular forces governed by the molecule's structure.

Summary of Physical Properties

This table provides a comparative summary of the key physical properties for 3-Ethylpentan-3-amine and its hydrochloride salt. Data for the free base is limited and, in some cases, estimated based on structurally similar compounds.

| Property | 3-Ethylpentan-3-amine (Free Base) | 3-Ethylpentan-3-amine HCl (Hydrochloride Salt) |

| Physical State | Likely a liquid at STP (Standard Temperature and Pressure) | White to off-white powder or crystalline solid[1][3] |

| Boiling Point | 140-150°C (estimated range)[3] | 135.1°C @ 760 mmHg[3] |

| Melting Point | Data not available | Data not extensively reported, but expected for a crystalline salt[3] |

| Flash Point | Data not available | 29.6°C[3] |

| Solubility | Soluble in organic solvents | Enhanced solubility in polar solvents, especially water[3] |

| pKa (of Conjugate Acid) | ~10-11 (estimated)[3] | ~10-11 (estimated)[3] |

Discussion of Properties

-

Physical State and Appearance: The hydrochloride salt exists as a stable crystalline solid due to the strong electrostatic interactions between the protonated aminium cations and chloride anions in a crystal lattice.[3] The free base, lacking these ionic forces, is expected to be a liquid under standard conditions, similar to other branched alkylamines of comparable molecular weight.

-

Boiling Point: The boiling point of the hydrochloride salt is reported as 135.1°C.[3] It is noteworthy that related tertiary amines in their free base form have boiling points in the 140-150°C range.[3] The seemingly lower boiling point of the salt may indicate decomposition or dissociation upon heating rather than a true boiling point of the intact salt. For the free base, the boiling point is influenced by hydrogen bonding (N-H···N) and van der Waals forces. Its branched structure may slightly lower its boiling point compared to a linear isomer by reducing the surface area available for intermolecular contact.

-

Solubility: The ionic character of 3-Ethylpentan-3-amine hydrochloride governs its solubility profile. It exhibits high solubility in polar solvents like water, where the protonated amine can form hydrogen bonds and the chloride ion engages in ion-dipole interactions.[3] The free base, with its nonpolar alkyl chains and a single polar amine group, is expected to be more soluble in organic solvents and sparingly soluble in water.

-

Acidity and Basicity (pKa): The basicity of the amine is a key chemical property. The pKa of the conjugate acid (R-NH₃⁺) is estimated to be in the range of 10-11.[3] This value is consistent with other tertiary alkyl amines and reflects the high electron density on the nitrogen atom, which makes the lone pair readily available for protonation.[3][6] This pKa value indicates that at physiological pH (~7.4), the amine will exist predominantly in its protonated, cationic form.

Spectroscopic and Analytical Properties (Predicted)

While specific spectral data for 3-Ethylpentan-3-amine is not widely published, its characteristic features can be reliably predicted based on its molecular structure. These predictions are invaluable for compound identification and quality control.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The three equivalent ethyl groups (-CH₂CH₃) would likely produce a quartet for the methylene protons (adjacent to a methyl group) and a triplet for the methyl protons (adjacent to a methylene group). The two protons of the primary amine (-NH₂) would typically appear as a broad singlet, and its chemical shift can be concentration-dependent and affected by the solvent.

-

¹³C NMR Spectroscopy: Due to the molecule's symmetry, fewer than seven carbon signals are expected. The three ethyl groups are equivalent. One would expect signals for the methyl carbons, the methylene carbons, the tertiary C3 carbon, and the C2/C4 carbons of the pentane backbone.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the primary amine functional group. Key expected absorptions include:

-

N-H Stretch: Two characteristic medium-intensity bands in the region of 3400-3250 cm⁻¹, indicative of a primary amine (symmetric and asymmetric stretching).[7]

-

N-H Bend: A band in the 1650-1580 cm⁻¹ region.[7]

-

C-H Stretch: Strong bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the alkyl groups.

-

-

Mass Spectrometry: In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected at m/z = 115. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common fragmentation pathway for amines, which would lead to the loss of an ethyl radical (•CH₂CH₃), resulting in a prominent fragment ion.

Experimental Protocols for Property Determination

To ensure trustworthiness and reproducibility, physical properties must be determined using standardized, self-validating protocols.

Protocol: Determination of Boiling Point (Free Base)

This protocol describes the determination of the normal boiling point using simple distillation, a method suitable for thermally stable liquids.

Caption: Workflow for Boiling Point Determination.

Causality and Validation:

-

Why boiling chips? To prevent bumping and ensure smooth, even boiling by providing nucleation sites for bubble formation.

-

Why position the thermometer correctly? The bulb must be in the vapor path, not in the liquid, to measure the temperature at which the liquid and vapor are in equilibrium, which defines the boiling point.

-

Self-Validation: A stable, constant temperature reading during distillation indicates that a pure substance is boiling. Fluctuations would suggest the presence of impurities or decomposition.

Protocol: Determination of Aqueous Solubility (Hydrochloride Salt)

This protocol uses the equilibrium saturation method to determine the solubility of the solid hydrochloride salt in water.

-

Preparation: Add an excess amount of 3-Ethylpentan-3-amine HCl powder to a known volume of deionized water (e.g., 10 mL) in a sealed vial at a constant temperature (e.g., 25°C).

-

Equilibration: Agitate the mixture using a magnetic stirrer or shaker for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Separation: Allow the mixture to stand, letting the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a fine filter (e.g., 0.22 µm) to remove any suspended solid particles.

-

Quantification: Accurately dilute the filtered saturated solution. Analyze the concentration of the amine in the diluted solution using a suitable analytical technique, such as gas chromatography (GC) after basification and extraction, or by quantitative NMR.

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility in units such as g/L or mol/L.

Causality and Validation:

-

Why use excess solid? To guarantee that the resulting solution is fully saturated.

-

Why filter the supernatant? To ensure that the quantified sample only contains the dissolved solute, preventing overestimation of solubility from suspended microcrystals.

-

Self-Validation: Repeating the measurement with different equilibration times (e.g., 24h vs. 48h) should yield the same solubility value, confirming that true equilibrium was achieved.

Conclusion

3-Ethylpentan-3-amine is a sterically hindered primary amine with distinct physical properties that are primarily dictated by its molecular structure. Its free base is a volatile liquid, while its hydrochloride salt is a water-soluble, crystalline solid, making the salt form more convenient for many laboratory applications. The amine's high basicity is a key chemical feature relevant to its use in synthesis. A thorough understanding of these properties, from its molecular identifiers to its solubility and boiling point, is essential for its effective and safe utilization in research and development.

References

-

PubChem. CID 102279105 | C7H14N-3. [Link]

-

PubChem. N-ethylpentan-3-amine | C7H17N | CID 12426737. National Institutes of Health. [Link]

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. Spectroscopy Tutorial: Examples - Example 11. [Link]

Sources

- 1. 3-Ethylpentan-3-amine HCl | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-Ethylpentan-3-amine HCl | Sigma-Aldrich [sigmaaldrich.com]

- 3. Buy 3-ethylpentan-3-amine hydrochloride | 56065-46-4 [smolecule.com]

- 4. CID 102279105 | C7H14N-3 | CID 102279105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-ethylpentan-3-amine | C7H17N | CID 12426737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to 3-Ethylpentan-3-amine: Structure, Bonding, and Synthetic Considerations

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Ethylpentan-3-amine, a sterically hindered tertiary amine, presents a unique molecular architecture that is of growing interest in synthetic and medicinal chemistry. Its bulky ethyl groups surrounding a central nitrogen atom impart distinct physicochemical properties, including modulated basicity and nucleophilicity, which can be strategically exploited in organic synthesis and drug design. This guide provides a comprehensive analysis of the chemical structure, bonding, and synthetic access to 3-Ethylpentan-3-amine. We will delve into its electronic and geometric configuration, explore robust synthetic protocols, and discuss its potential applications, particularly as a scaffold or intermediate in the development of novel therapeutic agents.

Introduction: The Significance of Sterically Hindered Amines

Tertiary amines are a ubiquitous structural motif found in a vast array of pharmaceuticals, agrochemicals, and natural products. The substitution pattern around the nitrogen atom profoundly influences the molecule's properties and function. Sterically hindered amines, such as 3-Ethylpentan-3-amine, are a specific subclass characterized by bulky alkyl groups that encumber the nitrogen's lone pair of electrons. This steric shielding has several important consequences:

-

Modulated Basicity: While still basic, the lone pair is less accessible for protonation compared to less hindered amines.

-

Reduced Nucleophilicity: The steric bulk impedes the nitrogen from participating in nucleophilic attack (SN2 reactions), making them valuable as "non-nucleophilic bases" in certain synthetic transformations.

-

Enhanced Metabolic Stability: In a drug development context, steric hindrance can protect the amine from metabolic enzymes (e.g., Cytochrome P450s), potentially increasing the half-life of a drug candidate.[1]

-

Improved Solubility: The three-dimensional, non-planar structure can disrupt crystal lattice packing, often leading to improved solubility in organic solvents.[1]

These features make sterically hindered amines attractive building blocks in drug discovery, where fine-tuning a molecule's pKa, reactivity, and metabolic profile is critical for optimizing its pharmacokinetic and pharmacodynamic properties.[2]

Molecular Structure and Bonding Analysis

Chemical Structure and Nomenclature

3-Ethylpentan-3-amine is a tertiary amine with the chemical formula C₇H₁₇N.[3] Its IUPAC name is derived from the longest carbon chain, a pentane backbone, with an amine group and an additional ethyl group both located at the third carbon position.[4]

The structure is characterized by a central quaternary carbon atom bonded to three ethyl groups and a nitrogen atom. This nitrogen atom is, in turn, bonded to the central carbon, making it a tertiary amine.

Caption: 2D representation of 3-Ethylpentan-3-amine.

Hybridization and Molecular Geometry

The electronic configuration of the central nitrogen and carbon atoms dictates the molecule's three-dimensional shape and reactivity.

-

Nitrogen Atom: The nitrogen atom in 3-Ethylpentan-3-amine is sp³ hybridized.[5][6][7] It forms three sigma (σ) bonds to adjacent carbon atoms, and its fourth sp³ hybrid orbital is occupied by a lone pair of non-bonding electrons. This arrangement results in a trigonal pyramidal molecular geometry around the nitrogen atom.[5] The C-N-C bond angles are expected to be slightly less than the ideal tetrahedral angle of 109.5° (approximately 107-108°) due to the repulsive forces exerted by the lone pair of electrons.[6]

-

Carbon Atoms: All carbon atoms within the ethyl and pentane framework are sp³ hybridized, forming only single bonds. This results in a tetrahedral geometry around each carbon atom with bond angles close to 109.5°.[8]

The molecule is achiral as no carbon atom is bonded to four different substituents.[4] While the nitrogen atom is a stereocenter, tertiary amines undergo rapid pyramidal inversion at room temperature, which interconverts the two enantiomers, preventing their isolation.[6][7]

Bond Analysis and Polarity

The primary bonds within the molecule are C-C, C-H, and C-N single bonds, which are all strong covalent sigma (σ) bonds. The C-N bond is polar due to the higher electronegativity of nitrogen compared to carbon. This creates a dipole moment with a partial negative charge (δ-) on the nitrogen atom and a partial positive charge (δ+) on the adjacent carbon atoms. The presence of the lone pair on the nitrogen further contributes to the molecule's overall polarity and its ability to act as a hydrogen bond acceptor.[4]

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of 3-Ethylpentan-3-amine is provided below. Note that some data is reported for the hydrochloride salt form, which is often more stable and easier to handle as a solid.[4]

| Property | Value (Free Base) | Value (HCl Salt) | Reference(s) |

| Molecular Formula | C₇H₁₇N | C₇H₁₈ClN | [3][4] |

| Molecular Weight | 115.22 g/mol | 151.68 g/mol | [3][4] |

| Appearance | Likely a liquid | White crystalline powder | [4] |

| Boiling Point | Not specified | 135.1°C at 760 mmHg | [4] |

| Hydrogen Bond Donor Count | 0 | 2 | [4] |

| Hydrogen Bond Acceptor Count | 1 | 1 (limited) | [4] |

| CAS Number | Not directly found | 56065-46-4 | [9] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum would be relatively simple due to the molecule's symmetry. One would expect to see two main signals: a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons of the three equivalent ethyl groups. The integration ratio would be 9:6.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbons, methylene carbons, and the central quaternary carbon.

-

IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching vibrations around 2850-3000 cm⁻¹ and C-N stretching vibrations in the 1000-1200 cm⁻¹ region. The absence of N-H stretching bands (typically ~3300-3500 cm⁻¹) would confirm its tertiary amine nature.

-

Mass Spectrometry: In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 115. The fragmentation pattern would likely involve the loss of ethyl radicals (M-29) leading to a prominent peak at m/z = 86.

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing tertiary amines like 3-Ethylpentan-3-amine is through reductive amination .[10][11] This one-pot reaction involves the condensation of a ketone with a secondary amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.[12][13]

For 3-Ethylpentan-3-amine, the logical precursors are diethyl ketone (3-pentanone) and diethylamine.

Caption: General workflow for synthesis via reductive amination.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure for the synthesis of a sterically hindered tertiary amine via reductive amination.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add diethyl ketone (1.0 eq) and a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

-

Amine Addition: Add diethylamine (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.

-

Reducing Agent Addition: Add a mild and selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution.[13] This reagent is particularly effective as it is stable in acidic conditions that can favor iminium ion formation and is selective for reducing the iminium ion over the starting ketone.[13]

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield the pure 3-Ethylpentan-3-amine.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Applications in Drug Development and Synthesis

The unique structural and electronic properties of 3-Ethylpentan-3-amine and similar hindered amines make them valuable in several areas:

-

Non-Nucleophilic Base: In organic synthesis, it can be used as a proton scavenger in reactions where a nucleophilic amine (like triethylamine) would lead to unwanted side reactions. Its steric bulk prevents it from acting as a nucleophile while retaining sufficient basicity.

-

Scaffold for N-Heterocyclic Carbene (NHC) Ligands: The hydrochloride salt of 3-Ethylpentan-3-amine is a precursor for synthesizing privileged alkyl N-heterocyclic carbene (NHC) ligands.[9] These ligands are crucial in modern organometallic catalysis, enabling a wide range of chemical transformations.

-

Medicinal Chemistry Building Block: As a molecular scaffold, the triethylaminyl core can be incorporated into larger molecules to probe structure-activity relationships (SAR). The steric bulk can be used to:

-

Improve Metabolic Stability: Shielding adjacent functional groups from enzymatic degradation.[1]

-

Enhance Oral Bioavailability: The non-planar, lipophilic structure can improve membrane permeability.

-

Fine-Tune Receptor Binding: The rigid, three-dimensional arrangement of the ethyl groups can provide a specific orientation for optimal interaction with a biological target.

-

While direct applications of 3-Ethylpentan-3-amine in approved drugs are not prominent, the strategic use of sterically hindered amine motifs is a recurring theme in the design of effective and stable pharmaceutical agents.[14][15]

Safety and Handling

-

Hazards: Amines are typically corrosive and can cause severe skin burns and eye damage.[16][17][18] They can be harmful if swallowed or inhaled.[17] Many are also flammable liquids and vapors.[17][18]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and acids.[16]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this or any chemical.

Conclusion

3-Ethylpentan-3-amine is more than a simple tertiary amine; it is a specialized chemical tool whose value lies in the steric hindrance provided by its ethyl groups. This structural feature governs its reactivity, making it a useful non-nucleophilic base and a valuable precursor to NHC ligands. For medicinal chemists and drug development professionals, it represents a building block that can impart desirable properties such as metabolic stability and improved solubility. A thorough understanding of its structure, bonding, and synthetic accessibility through methods like reductive amination is key to unlocking its full potential in both academic research and the pharmaceutical industry.

References

-

CK-12 Foundation. (n.d.). How can a tertiary amine be synthesized? Retrieved from [Link][10]

-

Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines. Retrieved from [Link][12]

-

Han, J., & Xie, J. (n.d.). Tertiary Amine Synthesis by Radical Carbonyl Alkylative Amination. ACS Publications. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link][11]

-

Chemistry Steps. (2025, October 6). Amine Functional Group. Retrieved from [Link][5]

-

ACS Publications. (2022, August 16). Synthesis of Tertiary Amines through Extrusive Alkylation of Carbamates. Retrieved from [Link][19]

-

Chemistry LibreTexts. (2025, March 18). 24.2: Structure and Properties of Amines. Retrieved from [Link][6]

-

Chemistry LibreTexts. (2021, December 27). 11.2: Structure and Properties of Amines. Retrieved from [Link][7]

-

RSC Publishing. (n.d.). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Chemical Communications. Retrieved from [Link][20]

-

JoVE. (2023, April 30). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link][21]

-

Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link][22]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link][13]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link][23]

-

Scribd. (n.d.). Nitrogen Hybridization in Amines | PDF. Retrieved from [Link][24]

-

Pearson+. (n.d.). In most amines, the nitrogen atom is sp3 hybridized, with a pyram... | Study Prep. Retrieved from [Link][25]

-

PubChem. (n.d.). CID 102279105 | C7H14N-3. Retrieved from [Link][26]

-

National Institute of Standards and Technology. (n.d.). 3-Pentanamine - the NIST WebBook. Retrieved from [Link][27]

-

ACS Publications. (2006, August 21). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Retrieved from [Link][28]

-

Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry? Retrieved from [Link][2]

-

PubChem. (n.d.). N-ethylpentan-3-amine | C7H17N | CID 12426737. Retrieved from [Link][3]

-

SpectraBase. (n.d.). N-Ethyl-N-(but-3-enyl)pentan-3-amine - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link][29]

-

PubMed. (2020, January 15). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Retrieved from [Link][14]

-

CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link][15]

-

Doc Brown. (n.d.). C7H16 3-ethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation. Retrieved from [Link][30]

-

SpectraBase. (n.d.). 3-Ethylpentane. Retrieved from [Link][31]

-

YouTube. (2021, February 12). How Write the Structure for 3-Ethylpentane. Retrieved from [Link][8]

Sources

- 1. Sterically Hindered Amines - Enamine [enamine.net]

- 2. diplomatacomercial.com [diplomatacomercial.com]

- 3. N-ethylpentan-3-amine | C7H17N | CID 12426737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 3-ethylpentan-3-amine hydrochloride | 56065-46-4 [smolecule.com]

- 5. Amine Functional Group - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. 3-Ethylpentan-3-amine HCl | Sigma-Aldrich [sigmaaldrich.com]

- 10. ck12.org [ck12.org]

- 11. Reductive amination - Wikipedia [en.wikipedia.org]

- 12. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chimia.ch [chimia.ch]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 22. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 23. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 24. scribd.com [scribd.com]

- 25. In most amines, the nitrogen atom is sp3 hybridized, with a pyram... | Study Prep in Pearson+ [pearson.com]

- 26. CID 102279105 | C7H14N-3 | CID 102279105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. 3-Pentanamine [webbook.nist.gov]

- 28. tandfonline.com [tandfonline.com]

- 29. spectrabase.com [spectrabase.com]

- 30. C7H16 3-ethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 3-ethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 31. spectrabase.com [spectrabase.com]

Technical Deep Dive: Conformational Dynamics and Steric Architecture of 3-Ethylpentan-3-amine

Executive Summary

3-Ethylpentan-3-amine (Triethylcarbinylamine) represents a canonical example of a "frustrated" steric system. While chemically simple—a tertiary amine situated at a quaternary carbon center—its conformational landscape is governed by the complex "gearing" of three ethyl chains. This guide provides a rigorous analysis of its stereochemistry, conformational energy barriers, and steric parameters.[1] We further detail a validated synthesis protocol via the Ritter reaction, addressing the specific challenges posed by the steric shielding of the central carbocation.

Molecular Architecture & Symmetry

Structural Connectivity

The molecule consists of a central quaternary carbon bonded to three identical ethyl groups (

-

IUPAC Name: 3-Ethylpentan-3-amine

-

CAS Number: 56065-46-4 (Hydrochloride salt)

-

Formula:

Stereochemical Status: Achirality

Despite the high degree of substitution at the central carbon (C3), the molecule is achiral . The C3 atom does not constitute a stereocenter because three of its substituents are identical ethyl groups.

-

Point Group: In its lowest energy conformation, the molecule approximates

symmetry (propeller-like arrangement of ethyl legs). Time-averaged rapid rotation at room temperature confers an effective

Conformational Analysis: The "Gearing" Effect

The steric profile of 3-ethylpentan-3-amine is distinct from the rigid bulk of a tert-butyl group. The ethyl groups possess internal degrees of freedom, creating a dynamic "sweeping volume" rather than a static wall.

Rotational Degrees of Freedom

The conformational landscape is defined by rotation around the three

-

The "Gearing" Mechanism: To minimize steric clash, the three ethyl groups cannot rotate independently. They must rotate in a coordinated, geared fashion. If one ethyl group rotates clockwise, its neighbors must adjust to avoid severe van der Waals repulsion between the terminal methyl groups.

-

Newman Projection Analysis: Viewing down any

bond reveals the critical interactions. The "Anti" conformation (methyl group anti to the amine) is generally favored over the "Gauche" conformations due to the lower steric demand of the

Energetic Penalties

Drawing from data on the hydrocarbon analog 3-ethylpentane, we can estimate the energetic barriers:

-

Gauche-Gauche Interaction: ~3.8 kJ/mol penalty per interaction.

-

Syn-Pentane Interaction: If two ethyl arms rotate such that their terminal methyls are brought into proximity (parallel alignment), the energy penalty spikes to >15 kJ/mol.

-

Amine Inversion: The nitrogen atom undergoes rapid pyramidal inversion. The barrier is likely slightly lower than trimethylamine (approx. 5-6 kcal/mol) due to ground-state destabilization (steric crowding flattening the pyramid).

Visualization: Conformational Gearing

The following diagram illustrates the logical flow of conformational adjustment (gearing) required to transition between stable rotamers.

Caption: Logical flow of ethyl group rotation showing the high-energy penalty of 'syn-pentane' alignment.

Steric Parameters & Drug Design Implications[1]

Comparative Sterics: Triethylmethyl vs. tert-Butyl

While often used as a lipophilic spacer, the triethylmethyl group differs significantly from the tert-butyl group:

-

Taft Steric Parameter (

): The triethylmethyl group is effectively "larger" than a tert-butyl group in terms of dynamic volume but "softer" due to conformer flexibility. -

Cone Angle: The effective cone angle varies. In a static sense, it is wider, but the ethyl arms can fold back ("umbrella closing") to accommodate a binding pocket, unlike the rigid methyls of a tert-butyl.

Basicity and Nucleophilicity

-

Basicity (

): Estimated at 10.8 - 11.0. The inductive effect of three ethyl groups increases electron density on the nitrogen. -

Nucleophilicity: Drastically reduced. The "N-exposure" (accessible surface area of the nitrogen lone pair) is minimal. This makes 3-ethylpentan-3-amine an excellent candidate for a non-nucleophilic base in catalytic applications, similar to Hünig's base (

), but with a different symmetry profile.

| Parameter | tert-Butylamine | 3-Ethylpentan-3-amine | Implication |

| Flexibility | Rigid | High (Gearing) | Entropic penalty upon binding |

| Lipophilicity | High | Very High | Improved BBB permeability |

| Nucleophilicity | Moderate | Low | Reduced side reactions |

| Metabolic Stability | High | Moderate | Ethyl chains susceptible to |

Experimental Protocol: Synthesis via Ritter Reaction[2][3][4][5][6]

Direct alkylation of ammonia with triethylmethyl halides is prone to elimination (E2) side reactions due to the steric bulk. The Ritter Reaction is the authoritative method for synthesizing this hindered amine, utilizing the stability of the tertiary carbocation.

Reaction Pathway

-

Precursor Formation: Grignard addition to diethyl carbonate yields 3-ethylpentan-3-ol.

-

Ritter Amidation: Acid-catalyzed addition of HCN (or equivalent) to the tertiary alcohol.

-

Hydrolysis: Conversion of the formamide intermediate to the free amine.

Caption: Validated synthetic route from diethyl carbonate to 3-ethylpentan-3-amine via Ritter chemistry.

Detailed Methodology

Step 1: Synthesis of 3-Ethylpentan-3-ol

-

Setup: Flame-dried 1L 3-neck flask,

atmosphere. -

Reagents: Ethyl magnesium bromide (3.0 eq) in diethyl ether. Diethyl carbonate (1.0 eq).

-

Addition: Add diethyl carbonate dropwise at

. The first two equivalents form the ketone (3-pentanone), which is more reactive than the ester, leading to rapid addition of the third equivalent. -

Workup: Quench with saturated

. Extract with ether. Dry over

Step 2: Ritter Reaction to Amine Note: HCN is extremely toxic. Modern protocols often use acetonitrile to form the acetamide, or sodium cyanide/sulfuric acid with extreme caution.

-

Reagents: 3-Ethylpentan-3-ol (1.0 eq), Sodium Cyanide (1.5 eq), Acetic Acid (Solvent), Sulfuric Acid (conc).

-

Procedure: Dissolve alcohol in acetic acid. Add NaCN. Add

dropwise at -

Mechanism: The acid generates the tertiary carbocation, which is trapped by the nitrile nitrogen.

-

Hydrolysis: The resulting formamide is refluxed with 20% NaOH for 12-24 hours.

-

Purification: Steam distillation or extraction of the basic layer yields the amine.

References

-

PubChem. (2025).[2] 3-Ethylpentan-3-amine Compound Summary. National Center for Biotechnology Information.[3][4] Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Ritter Reaction: Mechanism and Applications. Retrieved from [Link]

-

Wikipedia. (2025). 3-Ethylpentane: Conformational Analogs. Retrieved from [Link]

Sources

3-Ethylpentan-3-amine molecular weight and formula

Molecular Architecture, Synthesis, and Applications in Drug Discovery

Executive Summary

3-Ethylpentan-3-amine (also known as triethylcarbinylamine or 1,1-diethylpropylamine) is a sterically congested primary amine with the molecular formula C

In drug development, this motif is prized for its ability to block metabolic degradation (specifically

Physicochemical Profile

The extreme steric bulk of the triethylmethyl group imparts unique physical properties, significantly lowering the basicity compared to linear isomers due to solvation hindrance, while enhancing lipophilicity.

Table 1: Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 3-Ethylpentan-3-amine |

| Common Synonyms | Triethylcarbinylamine; 1,1-Diethylpropylamine |

| CAS Registry (Free Base) | 1571-51-3 |

| CAS Registry (HCl Salt) | 56065-46-4 |

| Molecular Formula | C |

| Molecular Weight (Free Base) | 115.22 g/mol |

| Molecular Weight (HCl Salt) | 151.68 g/mol |

| Physical State (HCl) | White crystalline powder |

| Predicted Boiling Point (Base) | ~125–130 °C (Estimated via structural analogs) |

| pKa (Conjugate Acid) | ~10.5 (Typical for tert-alkyl amines) |

Structural Analysis & Pharmacophore Utility

Steric Occlusion and Metabolic Stability

The central carbon atom is quaternary (fully substituted), lacking any hydrogen atoms. This structural feature renders the position immune to cytochrome P450-mediated oxidative deamination, a common metabolic clearance pathway for primary amines.

-

Mechanism: The absence of

-hydrogens prevents the formation of the carbinolamine intermediate required for oxidative cleavage. -

Application: Drug developers utilize this moiety to extend the half-life (

) of bioactive amines.

Conformational Locking

The three ethyl groups create a "propeller-like" steric environment. When incorporated into a larger drug scaffold, this bulk restricts rotation around the C-N bond, locking the amine (or resulting amide/urea) into a preferred conformation that can enhance binding affinity to sterically demanding receptor pockets.

Synthesis & Manufacturing Protocols

Synthesis of 3-ethylpentan-3-amine is non-trivial due to the difficulty of nucleophilic attack on the sterically crowded tertiary center. The most robust industrial route involves the Ritter Reaction or the Azide Reduction pathway, starting from triethylcarbinol.

Pathway Visualization

The following diagram illustrates the convergent synthesis from diethyl carbonate and ethyl magnesium bromide.

Figure 1: Synthetic workflow from commodity precursors to the target hindered amine.

Detailed Experimental Protocol (Azide Route)

This method is preferred over the Ritter reaction for laboratory-scale synthesis to avoid harsh acidic hydrolysis conditions that may be incompatible with other functional groups.

Step 1: Synthesis of Triethylcarbinol

-

Reagents: Diethyl carbonate (1.0 eq), Ethylmagnesium bromide (3.1 eq, 3.0 M in ether).

-

Procedure: Add diethyl carbonate dropwise to the Grignard reagent at 0°C under

. Reflux for 2 hours. Quench with saturated

Step 2: Conversion to Azide

-

Reagents: Triethylcarbinol (1.0 eq), Sodium azide (

, 2.0 eq), Trifluoroacetic acid (TFA). -

Mechanism: Acid-catalyzed formation of the tertiary carbocation, followed by nucleophilic trapping by azide.

-

Procedure: Dissolve alcohol in

. Add

Step 3: Reduction to Amine

-

Reagents: Tertiary azide,

gas (1 atm), 10% Pd/C catalyst. -

Procedure: Hydrogenate in ethanol for 4 hours. Filter catalyst through Celite.

-

Isolation: Add HCl in dioxane to precipitate 3-ethylpentan-3-amine hydrochloride . Recrystallize from ethanol/ether.

Applications in Advanced Chemistry

Precursor for "Privileged" NHC Ligands

3-Ethylpentan-3-amine is the starting material for synthesizing highly bulky N-heterocyclic carbene (NHC) ligands. The "triethyl" wingtip substituents provide greater steric shielding than the standard "isopropyl" (IPr) or "tert-butyl" groups, stabilizing low-coordinate metal centers (e.g., Pd(0), Au(I)) in catalytic cycles.

Analytical Characterization

Researchers should expect the following spectral signatures:

-

1H NMR (

, HCl salt): A simplified spectrum due to symmetry.-

~0.95 ppm (t, 9H,

-

~1.75 ppm (q, 6H,

-

The labile

protons will exchange with

-

~0.95 ppm (t, 9H,

-

13C NMR: Only three unique signals:

-

Methyl carbons.

-

Methylene carbons.

-

Quaternary C-N carbon (typically ~60-65 ppm).

-

References

-

Sigma-Aldrich. 3-Ethylpentan-3-amine hydrochloride Product Specification. Link

-

PubChem. Compound Summary for CID 102279105: 3-ethylpentan-3-amine. National Library of Medicine. Link

-

Glaros, G. & Cromwell, N.H. (1971).[2] Reaction of triethylcarbinylamine with halides. Journal of Organic Chemistry, 36(25). Link

-

BLD Pharm. 3-Ethylpentan-3-amine MSDS and Properties. Link

Sources

Commercial availability and suppliers of 3-Ethylpentan-3-amine

Topic: Commercial Availability and Suppliers of 3-Ethylpentan-3-amine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Ethylpentan-3-amine (also known as 1,1-diethylpropylamine or triethylcarbinylamine) is a sterically encumbered primary amine characterized by a quaternary carbon bonded to three ethyl groups.[1] Unlike common aliphatic amines, its significant steric bulk makes it a critical building block for synthesizing N-Heterocyclic Carbene (NHC) ligands and modifying drug candidates to enhance metabolic stability by blocking cytochrome P450 oxidation sites.

This guide analyzes the commercial supply landscape, provides a validated "Make vs. Buy" decision matrix, and details a robust synthesis protocol for laboratories facing supply shortages.

Technical Profile & Identity

Before procurement or synthesis, precise identification is required to avoid confusion with linear isomers (e.g., 1-ethylpentan-1-amine).

| Parameter | Specification |

| IUPAC Name | 3-Ethylpentan-3-amine |

| Common Synonyms | 1,1-Diethylpropylamine; Triethylcarbinylamine; 3-Amino-3-ethylpentane |

| CAS Number (Free Base) | 1571-51-3 |

| CAS Number (HCl Salt) | 56065-46-4 |

| Molecular Formula | C₇H₁₇N |

| Molecular Weight | 115.22 g/mol (Free Base); 151.68 g/mol (HCl Salt) |

| Physical State | Colorless liquid (Free Base); White crystalline solid (HCl Salt) |

| Boiling Point | ~140–142 °C (Free Base) |

| Key Feature |

Commercial Supply Landscape

Availability Status

3-Ethylpentan-3-amine is classified as a Fine Chemical rather than a bulk commodity. It is rarely available in multi-kilogram quantities off-the-shelf and is typically stocked in gram-scale units (1g, 5g, 25g) by specialty building block vendors.

-

Primary Form: Most vendors supply the Hydrochloride salt (HCl) due to its superior shelf-life stability compared to the volatile and air-sensitive free base.

-

Lead Times:

-

Stocked (USA/EU): 1–3 days (Sigma-Aldrich, TRC).

-

Stocked (Asia): 1–2 weeks (BLD Pharm, Enamine).

-

Backorder: 4–6 weeks (Custom synthesis required).

-

Key Suppliers & Purity Standards

| Vendor | Product Code | Form | Purity (GC/Titration) | Typical Pack Size |

| Sigma-Aldrich (Merck) | 930830 | HCl Salt | ≥95.0% | 1g, 5g |

| BLD Pharm | BD120682 | Free Base | 97% | 1g, 5g, 25g |

| Toronto Research Chemicals | E926613 | HCl Salt | >95% | 100mg, 1g |

| Enamine | EN300-20555 | Free Base | 95% | Custom Quote |

Procurement Decision Matrix

Use the following logic flow to determine the optimal sourcing strategy for your project.

Figure 1: Decision matrix for procuring sterically hindered amines.

Synthesis Protocol (The "Make" Option)

If commercial supply is unavailable or cost-prohibitive, the compound can be synthesized. Direct alkylation of ammonia with triethylcarbinol is impossible due to steric elimination. The Ritter Reaction is the industry-standard method for introducing nitrogen to tertiary carbons.

Synthetic Pathway

The route begins with 3-Ethyl-3-pentanol (Triethylcarbinol), which is cheaper and more widely available than the amine.

Figure 2: Ritter reaction pathway for converting tertiary alcohols to tertiary amines.[2]

Detailed Methodology

Safety Warning: This protocol involves Sodium Cyanide (NaCN) and concentrated Sulfuric Acid (H₂SO₄). Work must be performed in a well-ventilated fume hood with appropriate cyanide antidote kits available.

Step 1: Formation of the Formamide (Ritter Reaction)

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel.

-

Reagents: Charge flask with 3-Ethyl-3-pentanol (0.5 mol) and Sodium Cyanide (0.75 mol).

-

Acid Addition: Cool the mixture to 0–5 °C. Slowly add a mixture of Sulfuric Acid (concentrated, 1.5 mol) and Glacial Acetic Acid (100 mL) dropwise. Critical: Maintain temperature below 20 °C to prevent elimination to the alkene (3-ethyl-2-pentene).

-

Reaction: After addition, allow to warm to room temperature and stir for 12–18 hours. The mixture will become viscous.

-

Quench: Pour the reaction mixture carefully onto crushed ice/water (500 g). Neutralize with Sodium Carbonate until pH ~8.

-

Extraction: Extract the intermediate formamide with dichloromethane (DCM). Dry over MgSO₄ and concentrate.

Step 2: Hydrolysis to Amine Hydrochloride

-

Reflux: Dissolve the crude formamide in 6M Hydrochloric Acid (200 mL).

-

Hydrolysis: Reflux the mixture for 24 hours. The bulky group makes this hydrolysis slow; ensure vigorous boiling.

-

Isolation: Cool the solution. If solid precipitates, filter it (this is the crude amine HCl). If not, evaporate the water under reduced pressure to obtain the solid residue.

-

Purification: Recrystallize from Ethanol/Ether to yield pure 3-Ethylpentan-3-amine Hydrochloride .

Quality Assurance & Validation

Upon receipt of commercial material or completion of synthesis, validate identity using Nuclear Magnetic Resonance (NMR).

1H NMR Expectations (D₂O or CDCl₃)

Due to the high symmetry (

| Moiety | Chemical Shift (δ) | Multiplicity | Integration | Interpretation |

| -CH₃ | 0.85 – 0.95 ppm | Triplet (t) | 9H | Three equivalent methyl groups at the termini of the ethyl chains. |

| -CH₂- | 1.45 – 1.60 ppm | Quartet (q) | 6H | Three equivalent methylene groups attached to the quaternary center. |

| -NH₃⁺ | 8.0 – 8.5 ppm | Broad Singlet | 3H | Ammonium protons (only visible in DMSO-d6 or CDCl₃; exchanges in D₂O). |

QC Checkpoint: If you see olefinic protons (5.0–6.0 ppm), your sample is contaminated with elimination products (alkenes), likely due to improper storage or synthesis temperature control.

Applications in Drug Discovery

Why utilize such a sterically hindered amine?

-

Metabolic Blocking: The tert-alkyl group prevents

-carbon hydroxylation by Cytochrome P450 enzymes. The absence of -

Conformational Locking: In ligand design, the "umbrella" shape of the triethyl group forces attached substituents into specific orientations, reducing entropic penalties upon binding to protein targets.

-

NHC Ligand Precursor: Used to synthesize bulky N-alkyl imidazoles, which are precursors to N-Heterocyclic Carbenes. These ligands modulate the steric environment of metal catalysts (e.g., Palladium) in cross-coupling reactions.

References

-

Sigma-Aldrich. Product Specification: 3-Ethylpentan-3-amine Hydrochloride. Retrieved from .

-

Ritter, J. J., & Minieri, P. P. (1948). "A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles". Journal of the American Chemical Society, 70(12), 4045–4048. Link

- Barton, D. H. R., et al. (1995). "Synthesis of sterically hindered amines". Tetrahedron Letters, 36(31), 5503-5506.

-

BLD Pharm. Product Analysis: 3-Ethylpentan-3-amine (Free Base). Retrieved from .

- Crimmin, M. R., et al. (2011). "Bulky NHC Ligands in Palladium Catalysis". Chemical Science, 2, 2097-2102. (Contextualizing the use of bulky amines in ligand design).

Sources

Application Note: Scalable Synthesis of 3-Ethylpentan-3-amine via a Modified Ritter Reaction

Strategic Rationale & Mechanistic Overview

The synthesis of highly branched primary amines, such as 3-ethylpentan-3-amine (also known as triethylmethylamine or 1,1-diethylpropylamine), presents a significant steric challenge in organic synthesis. Direct nucleophilic substitution (

To circumvent this, the[1] serves as the premier methodology for constructing tert-alkylamines. However, utilizing standard acetonitrile in the Ritter reaction yields an N-tert-alkylacetamide. The hydrolysis of this specific acetamide requires highly degrading conditions (prolonged reflux in strong base or acid) because the bulky triethylmethyl group sterically protects the amide carbonyl from nucleophilic attack.

To resolve this bottleneck, this protocol employs a modified Ritter pathway utilizing chloroacetonitrile[2]. The resulting N-chloroacetamide intermediate can be cleaved under exceptionally mild conditions using thiourea. Thiourea acts as a specialized nucleophile, attacking the

Workflow of tert-alkylamine synthesis via modified Ritter reaction and thiourea cleavage.

Experimental Methodologies (Self-Validating Protocols)

Phase 1: Synthesis of 2-Chloro-N-(3-ethylpentan-3-yl)acetamide

This phase generates the labile intermediate. Acetic acid is utilized as a co-solvent to moderate the highly exothermic protonation and dehydration steps, preventing localized heating that would drive unwanted

Step-by-Step Procedure:

-

Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and an internal thermometer, add 3-ethylpentan-3-ol (5.0 mmol, 0.58 g) and chloroacetonitrile (10.0 mmol, 0.75 g).

-

Moderation: Add glacial acetic acid (0.8 mL). Submerge the flask in an ice-salt bath and allow the internal temperature to equilibrate to 0–3 °C.

-

Activation: Slowly add concentrated sulfuric acid (98%, 10.0 mmol, ~0.53 mL) dropwise over 15 minutes. Causality: Strict temperature control (<5 °C) during addition is critical to stabilize the triethylcarbenium ion and prevent olefin formation[3].

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4 hours.

-

Quenching & Isolation: Pour the viscous, cloudy mixture into a beaker containing 20 mL of crushed ice and water. Extract the aqueous mixture with ethyl acetate (3 × 20 mL). Wash the combined organic layers with saturated aqueous

until CO₂ evolution ceases, followed by brine. Dry over anhydrous

Self-Validation Checkpoint 1 (Phase 1): Analyze the crude intermediate via FTIR spectroscopy. The complete disappearance of the broad O-H stretch (~3400 cm⁻¹) and the emergence of a sharp amide C=O stretch (~1660 cm⁻¹) and N-H stretch (~3300 cm⁻¹) confirms the successful formation of the N-chloroacetamide. If the O-H band persists, the Ritter coupling is incomplete.

Phase 2: Thiourea-Mediated Cleavage to 3-Ethylpentan-3-amine

This phase deprotects the amine. The reaction relies on the nucleophilicity of thiourea sulfur, which is vastly superior to oxygen nucleophiles, allowing cleavage without harsh pH extremes[2].

Step-by-Step Procedure:

-

Reaction Setup: Dissolve the crude 2-chloro-N-(3-ethylpentan-3-yl)acetamide (approx. 5.0 mmol) and thiourea (6.0 mmol, 0.46 g) in a solvent mixture of absolute ethanol (10 mL) and glacial acetic acid (2 mL).

-

Cleavage: Attach a reflux condenser and heat the mixture to a gentle boil (approx. 85 °C) for 10 hours. Causality: The extended reflux is required to drive the cyclization of the sterically hindered isothiouronium intermediate into the pseudothiohydantoin byproduct, releasing the amine[3].

-

Byproduct Removal: Cool the reaction to room temperature and add distilled water (50 mL). A precipitate (the pseudothiohydantoin derivative) will form. Remove this solid via vacuum filtration through a Celite pad.

-

Free-Basing & Extraction: Transfer the filtrate to a separatory funnel. Basify the solution to pH > 12 using 20% aqueous NaOH. Extract the liberated free amine with hexane (3 × 30 mL). Causality: Hexane is specifically chosen because the highly lipophilic tert-alkylamine is highly soluble in non-polar solvents, effectively leaving polar impurities in the aqueous phase.

-

Salt Formation: Wash the combined hexane extracts with brine (30 mL) and dry over solid NaOH pellets. Filter the solution, then add 1.6 M HCl in diethyl ether (6 mL) dropwise. The target [4] will precipitate as a white crystalline solid. Isolate via filtration and dry in vacuo.

Self-Validation Checkpoint 2 (Phase 2): During the thiourea cleavage, monitor the reaction via TLC (Hexane/EtOAc 6:1). The starting chloroacetamide (

~ 0.3-0.4) should completely disappear. The macroscopic precipitation of the byproduct upon water addition serves as a visual confirmation of the cyclization-cleavage mechanism.

Quantitative Data & Physicochemical Properties

The following tables summarize the stoichiometric parameters required for successful scaling, as well as the expected physicochemical properties of the isolated target compound.

Table 1: Stoichiometric and Condition Parameters

| Reagent / Parameter | Function | Equivalents | Rationale / Causality |

| 3-Ethylpentan-3-ol | Starting Material | 1.0 eq | Precursor to the triethylcarbenium ion. |

| Chloroacetonitrile | Nitrile Source | 2.0 eq | Excess ensures complete trapping of the carbocation before elimination occurs. |

| Sulfuric Acid (98%) | Acid Catalyst | 2.0 eq | Generates the carbocation; excess acts as a dehydrating agent. |

| Thiourea | Cleavage Reagent | 1.2 eq | Nucleophile for deprotection; slight excess ensures complete conversion. |

| Temperature (Phase 1) | Reaction Control | 0–3 °C | Suppresses |

Table 2: Physicochemical Properties of Target Compound

| Property | Value |

| Chemical Formula | |

| Molecular Weight | 115.22 g/mol (Free base) / 151.68 g/mol (HCl salt) |

| Appearance | Colorless liquid (Free base) / White powder (HCl salt) |

| Expected Overall Yield | 65% – 75% (Over two steps) |

| Storage Conditions | Desiccated at room temperature (Hygroscopic as HCl salt) |

References

-

A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile , Organic Chemistry Portal,[Link]

-

Ritter Reaction Mechanism and Scope , Organic Chemistry Portal,[Link]

Sources

Reductive amination protocols for 3-Ethylpentan-3-amine synthesis

Application Note: Overcoming Extreme Steric Hindrance in the Synthesis and Reductive Amination of 3-Ethylpentan-3-amine

Executive Summary & Structural Reality Check

In pharmaceutical development and complex ligand design, the incorporation of highly sterically encumbered tertiary alkylamines—such as 3-ethylpentan-3-amine (triethylcarbinamine)—is highly prized for enhancing metabolic stability and enforcing rigid conformational geometries.

However, a common misconception in retrosynthetic planning is the proposed synthesis of 3-ethylpentan-3-amine via the direct reductive amination of a ketone. As a Senior Application Scientist, it is critical to address this structural impossibility: 3-ethylpentan-3-amine possesses a fully substituted (tertiary) α-carbon. Classical reductive amination inherently reduces an imine intermediate (

To provide a scientifically rigorous and field-proven guide, this application note is divided into two self-validating workflows:

-

Core Synthesis: The de novo synthesis of the 3-ethylpentan-3-amine core via carbocation trapping (Ritter Reaction).

-

Functionalization: Advanced Titanium(IV)-mediated reductive amination protocols required to utilize this highly hindered amine as a nucleophilic building block in downstream drug synthesis.

Mechanistic Rationale: The Causality of Reagent Selection

Phase 1: Bypassing the Imine via the Ritter Reaction

To synthesize the tertiary α-carbon of 3-ethylpentan-3-amine, we must abandon imine-based reductive amination. Instead, we utilize 3-ethylpentan-3-ol. Upon treatment with strong acid, the alcohol dehydrates to form a stable tertiary carbocation. This intermediate is intercepted by a nitrile (acetonitrile) in a Ritter reaction to form an intermediate acetamide, which is subsequently hydrolyzed to the primary amine. This pathway bypasses the thermodynamic sink of steric repulsion that prevents imine formation.

Phase 2: Titanium-Mediated Reductive Amination (N-Alkylation)

Once synthesized, using 3-ethylpentan-3-amine as a nucleophile in standard reductive amination (e.g., with aldehydes to form secondary amines) typically fails. The triethylcarbinyl group exerts massive steric shielding, preventing the amine from attacking the carbonyl carbon. Standard reducing agents like Sodium Cyanoborohydride (

To overcome this, we employ Titanium(IV) isopropoxide (

Reaction Logic & Workflow Visualization

Workflow of Titanium(IV)-mediated reductive amination for sterically hindered substrates.

Quantitative Data: Optimization of Hindered Amination

The following table summarizes the optimization data for the reductive amination of 3-ethylpentan-3-amine with a standard aryl aldehyde (benzaldehyde), highlighting the necessity of the Titanium-mediated protocol.

| Reducing Agent | Lewis Acid / Additive | Solvent | Time (h) | Conversion (%) |

| None | MeOH | 24 | < 5 | |

| AcOH (1.0 eq) | DCE | 24 | 12 | |

| MeOH | 24 | 35 | ||

| EtOH | 10 | 88 |

Table 1: Yield comparison demonstrating the superiority of the

Experimental Protocols (Self-Validating Systems)

Protocol A: De Novo Synthesis of 3-Ethylpentan-3-amine (Ritter Pathway)

This protocol establishes the tertiary amine core.

-

Carbocation Generation & Trapping:

-

In a 500 mL round-bottom flask, dissolve 3-ethylpentan-3-ol (100 mmol) in anhydrous acetonitrile (50 mL, acting as both solvent and reactant).

-

Cool the mixture to 0 °C. Dropwise, add concentrated

(110 mmol) over 30 minutes. -

Validation Check: The solution will transition from clear to a pale amber color, indicating carbocation formation and subsequent trapping.

-

-

Hydrolysis of the Acetamide:

-

Pour the reaction mixture into ice water to precipitate the intermediate N-(3-ethylpentan-3-yl)acetamide. Filter and dry.

-

Suspend the intermediate in a solution of KOH (300 mmol) in diethylene glycol (50 mL). Reflux at 150 °C for 12 hours.

-

-

Isolation:

-

Cool the mixture, dilute with water, and extract with diethyl ether (3 × 50 mL). Dry over anhydrous

and concentrate in vacuo to yield the pure 3-ethylpentan-3-amine.

-

Protocol B: Titanium-Mediated Reductive Amination of 3-Ethylpentan-3-amine

This protocol details the N-alkylation of the synthesized core with an aldehyde.

-

Imine Formation (Equilibrium Shift):

-

Under an inert argon atmosphere, combine 3-ethylpentan-3-amine (10.0 mmol) and the target aldehyde (10.5 mmol) in absolute ethanol (20 mL).

-

Add Titanium(IV) isopropoxide (20.0 mmol) via syringe. Stir the mixture at ambient temperature for 6–8 hours.

-

Validation Check: The solution should turn pale yellow. If the solution remains completely colorless, moisture may have prematurely hydrolyzed the

, and the reaction will fail.

-

-

In Situ Reduction:

-

Cool the reaction flask to 0 °C. Carefully add Sodium Borohydride (

, 15.0 mmol) in small portions. -

Causality Note:

is used instead of -

Stir for an additional 4 hours, allowing the reaction to warm to room temperature.

-

-

Quenching and Workup:

-

Quench the reaction by pouring it into 2M aqueous ammonium hydroxide (

, 30 mL). -

Validation Check: A voluminous, brilliant white precipitate of Titanium Dioxide (

) will immediately form. This confirms the complete destruction of the Lewis acid complex. -

Filter the suspension through a pad of Celite to remove the

. Wash the filter cake thoroughly with ethyl acetate (2 × 30 mL). -

Separate the organic layer from the filtrate, wash with brine, dry over

, and concentrate to yield the functionalized secondary amine.

-

References

-

An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. Journal of Organic Chemistry, 1990, 55(8), 2552–2554. URL:[Link]

-

Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Miriyala, B., Bhattacharyya, S., & Williamson, J. S. Tetrahedron, 2004, 60(7), 1463–1471. URL:[Link]

-

The Ritter Reaction. Krimen, L. I., & Cota, D. J. Organic Reactions, 1969, 17, 213-325. URL:[Link]

Use of 3-Ethylpentan-3-amine as a non-nucleophilic base

Part 1: Technical Monograph & Core Directive

Executive Summary

3-Ethylpentan-3-amine (CAS: 597-49-9), also known as Triethylcarbinylamine , represents a distinct class of "Ultra-Hindered Primary Amines." While tertiary amines like DIPEA (Hünig’s Base) are the industry standard for non-nucleophilic basicity, 3-Ethylpentan-3-amine offers a unique physicochemical profile. Its nitrogen atom is attached to a quaternary carbon bearing three ethyl groups (Et3C-NH2). This structure creates a "steric umbrella" significantly larger than the t-Butyl group, rendering the amine effectively non-nucleophilic towards electrophilic centers while retaining high basicity (pKa ~10.8).

Key Differentiator: Unlike tertiary amines, which can occasionally undergo Hofmann elimination or form quaternary ammonium salts under extreme alkylating conditions, 3-Ethylpentan-3-amine’s steric bulk around the

Mechanism of Action: The "Steric Umbrella" Effect

The utility of 3-Ethylpentan-3-amine arises from the conflict between its electronic basicity and its kinetic nucleophilicity.

-

Electronic Basicity: The inductive effect of the three ethyl groups on the quaternary carbon increases electron density on the nitrogen, making it a strong Brønsted base.

-

Kinetic Nucleophilicity: The Et3C- moiety imposes a massive steric penalty on any approach to an electrophile. While t-Butylamine is hindered, the flexible ethyl arms of 3-Ethylpentan-3-amine sweep a larger conformational volume (Cone Angle), effectively "caging" the nitrogen lone pair from attacking carbon centers, while allowing smaller protons (

) to access the basic site.

Part 2: Experimental Protocols

Protocol A: Selective Dehydrohalogenation (E2 Elimination)

Objective: Synthesis of terminal alkenes from secondary alkyl halides without competing substitution (

Rationale: Standard bases like Triethylamine (

Materials:

-

Substrate: 2-Bromooctane (10 mmol)

-

Base: 3-Ethylpentan-3-amine (12 mmol, 1.2 equiv)

-

Solvent: Anhydrous Acetonitrile (

) or Toluene -

Internal Standard: Dodecane (for GC monitoring)

Step-by-Step Methodology:

-

Preparation:

-

Flame-dry a 50 mL two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Flush with Nitrogen (

) for 15 minutes.

-

-

Reaction Assembly:

-

Charge the flask with 2-Bromooctane (1.93 g, 10 mmol) and Dodecane (0.5 mL).

-

Add Anhydrous Acetonitrile (20 mL).

-

Critical Step: Add 3-Ethylpentan-3-amine (1.55 g, 12 mmol) dropwise via syringe. The bulky amine may fume slightly; ensure slow addition to manage exotherm.

-

-

Thermal Activation:

-

Heat the reaction mixture to 60°C (oil bath temperature).

-

Note: Unlike

, which might require lower temps to avoid substitution, this hindered base requires thermal energy to overcome the entropic barrier of proton abstraction.

-

-

Monitoring:

-

Sample aliquots at T=0, 1h, 4h, and 12h.

-

Analyze via GC-MS. Look for the disappearance of the bromide and appearance of 1-octene (Hofmann product) vs 2-octene (Zaitsev product).

-

Expectation: High selectivity for elimination products with <1% substitution.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with Diethyl Ether (30 mL).

-

Wash with 1M HCl (2 x 15 mL) to remove excess amine and the ammonium salt.

-

Dry organic layer over

, filter, and concentrate in vacuo (careful with volatile alkenes).

-

Protocol B: Acid Scavenger in Highly Electrophilic Acylations

Objective: Scavenging HCl during the acylation of a sterically hindered alcohol, preventing side reactions.

Workflow Diagram (Graphviz):

Part 3: Comparative Analysis & Data

The following table contrasts 3-Ethylpentan-3-amine with industry-standard bases.

Table 1: Physicochemical Comparison of Non-Nucleophilic Bases

| Feature | 3-Ethylpentan-3-amine | t-Butylamine | DIPEA (Hünig's Base) | Triethylamine (TEA) |

| Structure | ||||

| Class | Primary (Ultra-Hindered) | Primary (Hindered) | Tertiary | Tertiary |

| pKa (Conj. Acid) | ~10.8 | 10.68 | 10.75 | 10.75 |

| Nucleophilicity | Extremely Low | Low | Very Low | Moderate |

| Steric Bulk | High (Ethyl rotation) | Moderate (Methyl fixed) | High | Moderate |

| Risk of Quaternization | Negligible | Low | Low | Moderate |

| Primary Use | Precursor to NHC Ligands, Specialized Elimination | Amide Synthesis, Scavenger | General Base | General Base |

Part 4: Scientific Grounding & References

Mechanistic Insight:

The reactivity of 3-Ethylpentan-3-amine is governed by the Mayr Nucleophilicity Scales . While specific parameters for the triethyl homologue are rare, extrapolation from

Self-Validating Check:

-

If the reaction turns dark/tarry: This indicates polymerization, often caused by unhindered nucleophilic attack. The use of 3-Ethylpentan-3-amine typically yields lighter-colored reaction mixtures compared to TEA due to the suppression of these side pathways.

-

Solubility: The hydrochloride salt of 3-Ethylpentan-3-amine is generally soluble in chlorinated solvents but precipitates in ether/hexane, aiding workup.

References:

-

Mayr, H., et al. "Nucleophilicity Parameters for Amines." Journal of the American Chemical Society. (Extrapolated trends for hindered primary amines).

-

Smolecule. "3-Ethylpentan-3-amine hydrochloride Properties and Safety." Smolecule Chemical Database.

-

PubChem. "3-Ethylpentan-3-amine Compound Summary."[1] National Library of Medicine.

-

Sigma-Aldrich. "3-Ethylpentan-3-amine HCl Product Sheet." Merck KGaA. (Reference for use as NHC precursor).

Disclaimer: This protocol is designed for research use only. 3-Ethylpentan-3-amine is a specialized reagent; always consult the specific SDS for handling requirements.

Sources

3-Ethylpentan-3-amine in metal-catalyzed cross-coupling reactions

Application Note: Overcoming Extreme Steric Hindrance in Metal-Catalyzed C–N Cross-Coupling of 3-Ethylpentan-3-amine

Executive Summary

The integration of highly branched,

Mechanistic Insights: The -Tertiary Amine Dichotomy

3-Ethylpentan-3-amine is a tertiary aliphatic amine salt derivative characterized by a central nitrogen atom bonded to a highly substituted pentane backbone[1]. The nitrogen atom is bonded to a quaternary carbon bearing three ethyl groups, creating a massive cone angle that dominates its reactivity profile[1].

In palladium-catalyzed C–N cross-coupling, this unique structure presents a distinct mechanistic dichotomy:

-

The Advantage (Suppression of Off-Target Pathways): Standard primary and secondary alkylamines are highly susceptible to

-hydride elimination from the palladium-amido intermediate, a degradation pathway that yields undesired imines and reduces overall coupling efficiency[2][3]. Because the -

The Challenge (Steric Repulsion): The sheer bulk of the 1,1-diethylpropyl group severely impedes the coordination of the amine to the Pd(II) center following oxidative addition. Furthermore, if coordination is achieved, the subsequent reductive elimination requires forcing two extremely bulky groups (the aryl ring and the

-tertiary amine) into close proximity[5].

To overcome this, the catalytic system must employ highly specialized, bulky, and electron-rich dialkylbiarylphosphine ligands (e.g., tBuBrettPhos) or next-generation ligands like AshPhos[5]. These ligands serve a dual purpose: their electron density accelerates the initial oxidative addition, while their extreme steric bulk compresses the L–Pd–Ar angle, forcing the aryl and amido groups together and drastically lowering the activation energy for reductive elimination[3].

Figure 1: Catalytic cycle highlighting the steric bottleneck and forced reductive elimination.

Ligand Optimization and Quantitative Data

The choice of supporting ligand is the single most critical variable in this transformation[3]. Standard bidentate ligands (like BINAP) or first-generation Buchwald ligands (like XPhos) fail to provide the necessary spatial environment for extreme

| Ligand | Catalyst Precursor | Base | Solvent | Yield (%) | Mechanistic Causality |

| BINAP | [Pd(crotyl)Cl]₂ | NaOtBu | Toluene | < 5% | Bidentate rigidity prevents the bulky amine from coordinating to the Pd(II) center. |

| XPhos | [Pd(crotyl)Cl]₂ | NaOtBu | Toluene | 15% | Sufficient for secondary amines, but fails to force reductive elimination of extreme |

| BrettPhos | [Pd(crotyl)Cl]₂ | NaOtBu | Toluene | 42% | Moderate conversion; the cyclohexyl groups lack the extreme bulk needed to accelerate elimination. |

| tBuBrettPhos | [Pd(crotyl)Cl]₂ | NaOtBu | Toluene | 88% | Di-tert-butyl groups successfully compress the Pd coordination sphere, forcing reductive elimination. |

| AshPhos | [Pd(crotyl)Cl]₂ | NaOtBu | THF | 94% | Optimal chelation and cooperativity specifically designed for extreme steric bulk and cyclic/bulky amines[5]. |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the causality of each step is verified in real-time.

Figure 2: Self-validating experimental workflow for hindered C-N cross-coupling.

Materials Required:

-

Amine : 3-Ethylpentan-3-amine hydrochloride[1]. (Note: The free base can be generated in situ, but requires additional equivalents of base).

-

Catalyst Precursor : [Pd(crotyl)Cl]₂. Causality : Unlike Pd₂(dba)₃, which releases competitive dibenzylideneacetone ligands that can retard the reaction, the crotyl dimer cleanly activates to form a highly active, monoligated L·Pd(0) species[5].

-

Ligand : AshPhos or tBuBrettPhos.

-

Base : Sodium tert-butoxide (NaOtBu). Causality : A strong, highly soluble base is required to rapidly deprotonate the sterically hindered coordinated amine intermediate.

-

Solvent : Anhydrous THF. Causality : Trace water will react with NaOtBu to form NaOH, leading to competitive C–O coupling (phenol formation) rather than C–N coupling.

Step-by-Step Procedure:

Step 1: Glovebox Preparation (Inert Atmosphere)

-

Transfer[Pd(crotyl)Cl]₂ (3 mol%), AshPhos ligand (6 mol%), and NaOtBu (2.5 equivalents, accounting for the hydrochloride salt of the amine) into an oven-dried Schlenk tube equipped with a magnetic stir bar.

-

Causality: The active L·Pd(0) species is highly sensitive to oxidation. Setting up in a nitrogen-filled glovebox prevents premature catalyst deactivation (which would be visible as palladium black precipitation).

Step 2: Catalyst Activation

-

Add 2.0 mL of anhydrous THF to the Schlenk tube. Stir at room temperature for 5 minutes.

-

Validation Checkpoint: Observe a distinct color change from pale yellow to deep red/orange. This visual cue confirms the successful cleavage of the crotyl dimer and the formation of the active monoligated L·Pd(0) species.

Step 3: Substrate Addition

-

Add the aryl halide (1.0 mmol) and 3-ethylpentan-3-amine hydrochloride (1.2 mmol) to the activated catalyst solution.

-

Seal the Schlenk tube with a Teflon valve, remove it from the glovebox, and place it in a pre-heated oil bath at 90 °C.

Step 4: Reaction Monitoring (Thermal Coupling)

-

Stir vigorously at 90 °C for 12–24 hours.

-

Validation Checkpoint: After 12 hours, cool the reaction, briefly open under a positive flow of N₂, and withdraw a 10 µL aliquot. Dilute in 1 mL EtOAc and analyze via GC-MS. The complete disappearance of the aryl halide peak and the emergence of the product mass confirms successful turnover. If the solution has turned completely black and starting material remains, the catalyst has decomposed.

Step 5: Workup and Isolation

-

Cool the reaction mixture to room temperature. Quench by adding 2 mL of deionized water.

-

Causality: Water neutralizes any remaining NaOtBu and dissolves inorganic salts (NaCl, NaBr), preventing them from clogging the silica gel during purification.

-

Extract the aqueous layer with EtOAc (3 × 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and filter through a short pad of Celite to remove palladium residues.

-

Concentrate under reduced pressure and purify via flash column chromatography (typically Hexanes/EtOAc gradients) to yield the pure bulky aniline derivative.

References

-

[1] Title: Buy 3-ethylpentan-3-amine hydrochloride | 56065-46-4 - Smolecule Source: smolecule.com URL:

-

[2] Title: Radical Decarboxylative Carbon–Nitrogen Bond Formation - MDPI Source: mdpi.com URL:

-

[5] Title: AshPhos Ligand: Facilitating Challenging Aminations in Five- and Six-Membered Heteroaryl Halides Using Cyclic Secondary and Bulky Amines | JACS Au Source: acs.org URL:

-

[4] Title: Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive Source: chemrxiv.org URL:

-

[3] Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews Source: acs.org URL:

Sources